REACTION_CXSMILES
|
C([O:8][C:9]1[C:14]([CH:15]=NC2C=CC=CC=2OC)=[CH:13][CH:12]=[CH:11][C:10]=1[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)C1C=CC=CC=1.C[Mg+].[Br-].[CH3:34]COCC.[CH2:39]1[CH2:43]OC[CH2:40]1>>[C:10]1([CH:9]([C:14]2[CH:13]=[CH:12][CH:11]=[CH:34][CH:15]=2)[OH:8])[C:25]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[CH:43]=[CH:39][CH:40]=1 |f:1.2|
|
Name
|
17
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=CC=C1C=NC1=C(C=CC=C1)OC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dichloromethane heptanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at <5° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was recooled to ˜8° C.
|
Type
|
CUSTOM
|
Details
|
quenched with saturated NH4Cl solution (5 mL)
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with H2O (20 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with 1:1 EtOAc/heptanes (100 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the solution concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
giving a yellow oil
|
Type
|
CUSTOM
|
Details
|
absorbed onto silica gel and dry-loaded on a column of silica gel (30 g)
|
Type
|
WASH
|
Details
|
The column was eluted with heptanes (150 mL), 2% EtOAc/heptanes (250 mL) and 3% EtOAc/heptanes (250 mL)
|
Type
|
CONCENTRATION
|
Details
|
Product fractions were concentrated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C(O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |